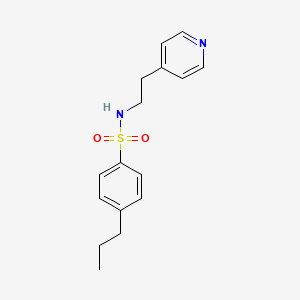

![molecular formula C18H25N7O2 B5569369 N,N,2-三甲基-6-(4-{[(4-甲基-2-嘧啶基)氧基]乙酰基}-1-哌嗪基)-4-嘧啶胺](/img/structure/B5569369.png)

N,N,2-三甲基-6-(4-{[(4-甲基-2-嘧啶基)氧基]乙酰基}-1-哌嗪基)-4-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar pyrimidinyl-piperazinyl derivatives involves multi-step chemical processes. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities, was achieved via electrophilic fluorination of a trimethylstannyl precursor, demonstrating the complexity of synthesizing such compounds (Eskola et al., 2002). Another approach involved developing methods for new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, highlighting the versatility of synthesis routes for pyrimidinyl derivatives (Komkov et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine is characterized by the presence of pyrimidine and piperazine rings, which play a crucial role in their chemical behavior and interactions. For instance, studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveal the significance of hydrogen bonding in their structural configuration, which could similarly affect the compound (Trilleras et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving pyrimidinyl-piperazinyl compounds are diverse, including nucleophilic substitution reactions that are pivotal for the synthesis of various derivatives, as demonstrated in the production of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (Mallesha et al., 2012). These reactions underscore the compound's reactivity and potential for generating a wide range of derivatives with different properties.

科学研究应用

代谢和药代动力学

代谢谱分析:某些药物的代谢涉及活性代谢物的生物转化,例如从抗焦虑剂丁螺环酮中产生的 1-(2-嘧啶基)-哌嗪。这种代谢物在中枢神经系统中大量集中,表明其在药物中枢作用中起作用 (Caccia 等人,1986).

HIV-1 蛋白酶抑制剂的药代动力学:L-735,524 是一种有效的 HIV-1 蛋白酶抑制剂,在人体内会进行广泛的代谢。不到 28% 的剂量以母体化合物形式在尿液中回收,表明代谢活性高。对其代谢物的研究提供了对药物消除途径的见解,并有助于理解其药代动力学 (Balani 等人,1995).

药效学特性

- 对血清素受体的影响:对诸如 2-[4-[4-(7-氯-2,3-二氢-1,4-苯二氧杂环-5-基)-1-哌嗪基]丁基]-1,2-苯并异噻唑-3-(2H)-一氧化物-1,1-二氧化物等化合物的研究表明,它们具有占据人脑中血清素 (5-HT(1A)) 受体的能力,可能影响焦虑症和情绪障碍的治疗。这表明该化合物与针对特定神经递质系统的治疗开发相关 (Rabiner 等人,2002).

代谢物检测和分析

三甲胺-N-氧化物 (TMAO) 的检测:研究表明,肠道微生物代谢物 TMAO 存在于人类脑脊液中,表明其可能对中枢神经系统产生影响。这突出了 TMAO 和相关化合物在研究慢性疾病及其与肠道微生物群的联系中的重要性 (Del Rio 等人,2017).

驱虫应用:哌嗪水合物的组合和吡喹酰胺已作为驱虫治疗方法进行评估,表明该化合物可用于治疗寄生虫感染。这强调了哌嗪衍生物在医学治疗中的广泛应用,超出了其主要的的研究背景 (Barua 等人,1979).

属性

IUPAC Name |

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O2/c1-13-5-6-19-18(20-13)27-12-17(26)25-9-7-24(8-10-25)16-11-15(23(3)4)21-14(2)22-16/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBPGYICKBWXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)